2,4,6-Triphenylpyrylium Hydrogensulfate

Catalog No.
S730447
CAS No.
51071-75-1
M.F
C23H18O5S
M. Wt
406.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Triphenylpyrylium Hydrogensulfate

CAS Number

51071-75-1

Product Name

2,4,6-Triphenylpyrylium Hydrogensulfate

IUPAC Name

hydrogen sulfate;2,4,6-triphenylpyrylium

Molecular Formula

C23H18O5S

Molecular Weight

406.5 g/mol

InChI

InChI=1S/C23H17O.H2O4S/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20;1-5(2,3)4/h1-17H;(H2,1,2,3,4)/q+1;/p-1

InChI Key

IPEOZISWOGHJJY-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4.OS(=O)(=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4.OS(=O)(=O)[O-]

Photophysical and Photochemical Properties:

TPPS exhibits unique photophysical properties, including strong light absorption and fluorescence emission. This makes it a valuable tool for researchers studying photochemistry, the branch of chemistry concerned with the interaction of light and matter .

Studies have shown that TPPS can act as a photosensitizer, a molecule that absorbs light and transfers its energy to other molecules, triggering various chemical reactions. This property has applications in photodynamic therapy, a treatment method using light to activate drugs and kill cancer cells .

Biological Applications:

TPPS has been investigated for its potential in various biological applications due to its interaction with biomolecules like DNA and proteins.

  • DNA Binding: Studies suggest that TPPS can bind to DNA, potentially impacting gene expression and offering insights into DNA-drug interactions .
  • Antimicrobial Activity: Research has explored the potential antimicrobial properties of TPPS against various bacteria and fungi, suggesting its possible use in developing new antimicrobial agents .

2,4,6-Triphenylpyrylium Hydrogensulfate is an organic compound with the molecular formula C23H18O5S and a molecular weight of 406.45 g/mol. It is characterized by its pyrylium ring structure, which is a six-membered aromatic ring containing one oxygen atom. The compound is notable for its bright color and stability, making it a subject of interest in various chemical studies and applications. Its melting point ranges from 269 to 271 °C, indicating a relatively high thermal stability .

TPPH acts as a Lewis acid due to the presence of a vacant orbital in the pyrylium cation []. This vacant orbital allows TPPH to accept electron pairs from Lewis bases, forming a bond. This property makes TPPH useful in various research areas:

  • DNA Binding: TPPH can bind to DNA due to its interaction with the nucleobases (adenine, guanine, thymine, cytosine). This interaction is being explored for potential applications in DNA diagnostics and targeted therapies.
  • Redox Indicator: TPPH can be used as a redox indicator due to its color change upon reduction. This property finds application in monitoring chemical reactions.
Due to its electrophilic nature. It can undergo:

  • Nucleophilic Substitution: The positively charged pyrylium ion can react with nucleophiles, leading to the formation of new compounds.
  • Electrophilic Aromatic Substitution: This compound can also act as an electrophile in reactions with aromatic compounds, facilitating the introduction of substituents onto the aromatic ring.
  • Reduction Reactions: Under certain conditions, it can be reduced to yield triphenylmethanol derivatives.

These reactions are significant in synthetic organic chemistry, particularly in the development of dyes and pigments .

Research indicates that 2,4,6-Triphenylpyrylium Hydrogensulfate exhibits various biological activities. It has been studied for its potential as:

  • Antimicrobial Agent: Some studies suggest that this compound may possess antimicrobial properties, making it useful in developing antibacterial agents.
  • Photodynamic Therapy: Its ability to generate reactive oxygen species upon light activation has led to investigations into its use in photodynamic therapy for cancer treatment.

The synthesis of 2,4,6-Triphenylpyrylium Hydrogensulfate typically involves a one-pot reaction. A common method includes:

  • Condensation Reaction: Acetophenone and chalcone are reacted under acidic conditions.
  • Formation of Pyrylium Salt: The resulting product is then treated with hydrogensulfate to form the hydrogensulfate salt.

This method is favored for its simplicity and high yield .

2,4,6-Triphenylpyrylium Hydrogensulfate has several applications across different fields:

  • Dyes and Pigments: Its vibrant color makes it suitable for use in dyes.
  • Organic Synthesis: It serves as an intermediate in synthesizing various organic compounds.
  • Research: Used in biochemical studies due to its unique properties.

These applications highlight its versatility in both industrial and academic settings .

Interaction studies involving 2,4,6-Triphenylpyrylium Hydrogensulfate have focused on:

  • Complex Formation: Investigating how this compound interacts with different nucleophiles and electrophiles.
  • Biological Interactions: Exploring its effects on microbial growth and cellular processes.

These studies are crucial for understanding the compound's behavior in various chemical environments and biological systems .

Several compounds share structural or functional similarities with 2,4,6-Triphenylpyrylium Hydrogensulfate. Here are some notable examples:

Compound NameStructure TypeUnique Features
TriphenylmethanolAlcoholDerived from reduction of triphenylpyrylium
BenzophenoneKetoneExhibits similar reactivity patterns
Pyrylium SaltsSaltGeneral class that includes various pyrylium derivatives

Uniqueness

2,4,6-Triphenylpyrylium Hydrogensulfate stands out due to its specific hydrogensulfate group attachment and bright coloration. This unique structure contributes to its distinct chemical reactivity and potential applications in dye production and biochemistry .

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (82.98%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-15

Explore Compound Types